molecular formula C13H11N7O2 B2943921 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide CAS No. 1396864-01-9

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide

Cat. No.: B2943921
CAS No.: 1396864-01-9
M. Wt: 297.278
InChI Key: FHJJAPWSLMDRLA-UHFFFAOYSA-N
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Description

N-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-carboxamide core linked to a tetrazole-substituted phenyl group. This compound has been explored in medicinal chemistry for its structural versatility, particularly in antimicrobial and antimycobacterial applications .

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O2/c1-19-13(22)20(18-17-19)10-4-2-9(3-5-10)16-12(21)11-8-14-6-7-15-11/h2-8H,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJJAPWSLMDRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The target compound is distinguished by the tetrazole-phenyl-pyrazine-carboxamide framework. Key analogs include:

a) N-(4-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide (Compound A)
  • Structural Difference : Replaces the tetrazole group with a trifluoromethyl (-CF₃) substituent.
  • Impact : The electron-withdrawing CF₃ group enhances metabolic stability but reduces polar interactions compared to the tetrazole moiety .
b) N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide (Compound C)
  • Structural Difference : Incorporates an iodine atom and methyl group on the phenyl ring.
  • Impact : The bulky iodine atom improves lipophilicity and may influence binding to hydrophobic pockets in target enzymes .
c) 5-(Alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (1a–1e)
  • Structural Difference: Features alkylamino substituents (e.g., propyl, pentyl) at the pyrazine C5 position.
  • Impact : Increased alkyl chain length correlates with enhanced membrane permeability but may reduce solubility .

Key Findings :

  • Antimycobacterial Activity : Compound A exhibits 4-fold higher activity than pyrazinamide (PZA) against M. tuberculosis (MIC = 2 mg/L vs. PZA MIC = 8 mg/L) .

Physicochemical Properties

Property Target Compound Compound A Compound 1d
Molecular Weight 365.4 g/mol 297.2 g/mol 383.4 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (high lipophilicity) ~4.0 (high lipophilicity)
Hydrogen Bond Acceptors 8 5 6

Key Insights :

  • The tetrazole group in the target compound increases hydrogen-bonding capacity (8 acceptors vs.
  • High lipophilicity in alkylamino derivatives (e.g., 1d) may limit aqueous solubility, necessitating formulation optimization .

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